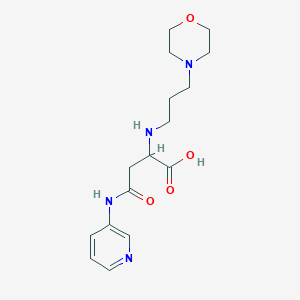
2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid, also known as MPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPB is a small molecule that is capable of modulating various biological pathways, and as such, it has been investigated for its potential use in treating a range of diseases.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid involves the reaction of 3-morpholinopropylamine with 3-cyanopyridine followed by the addition of ethyl acetoacetate and subsequent hydrolysis to yield the final product.
Starting Materials
3-morpholinopropylamine, 3-cyanopyridine, ethyl acetoacetate, sodium hydroxide, hydrochloric acid, water, ethanol
Reaction
Step 1: 3-morpholinopropylamine is reacted with 3-cyanopyridine in ethanol to yield 2-(3-morpholinopropylamino)pyridine., Step 2: Ethyl acetoacetate is added to the reaction mixture and heated under reflux in ethanol to yield 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid., Step 3: The product is isolated by acidification with hydrochloric acid and extraction with ethyl acetate., Step 4: The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the final product.
Mechanism Of Action
2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid modulates various biological pathways through its interaction with specific proteins and enzymes. It has been shown to inhibit PKC, which is involved in the regulation of cell proliferation and apoptosis. 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid also activates AMPK, which is involved in the regulation of cellular metabolism. By modulating these pathways, 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has the potential to affect a range of cellular processes, making it a promising candidate for therapeutic applications.
Biochemical And Physiological Effects
2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has also been shown to improve glucose uptake and insulin sensitivity in diabetic animal models, indicating its potential as a treatment for diabetes. Additionally, 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has been shown to improve cardiac function in animal models of heart failure, suggesting its potential as a treatment for cardiovascular disease.
Advantages And Limitations For Lab Experiments
2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. It is also stable and can be easily synthesized in high yields and purity, making it a cost-effective candidate for further research. However, 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for research on 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid. One potential area of research is the development of 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid as a cancer treatment, particularly in combination with other chemotherapeutic agents. Another potential area of research is the investigation of 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid as a treatment for diabetes and other metabolic disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid, as well as its potential toxicity and side effects. Overall, 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has a promising future as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Scientific Research Applications
2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to modulate various biological pathways, including the inhibition of protein kinase C (PKC) and the activation of adenosine monophosphate-activated protein kinase (AMPK). These pathways are involved in a range of cellular processes, including cell proliferation, apoptosis, and metabolism, making 2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid a promising candidate for the treatment of diseases such as cancer, diabetes, and cardiovascular disease.
properties
IUPAC Name |
2-(3-morpholin-4-ylpropylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c21-15(19-13-3-1-4-17-12-13)11-14(16(22)23)18-5-2-6-20-7-9-24-10-8-20/h1,3-4,12,14,18H,2,5-11H2,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYZSKPVOGCCLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CN=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Morpholinopropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether](/img/structure/B2403744.png)
![5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2403745.png)
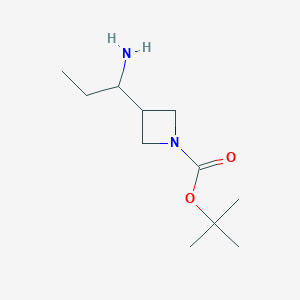
![3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2403748.png)
![2-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-chloropyrazine](/img/structure/B2403749.png)
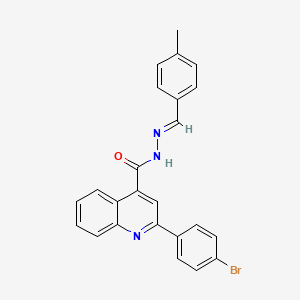
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2403753.png)
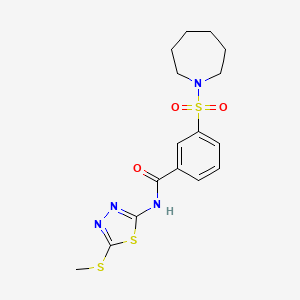
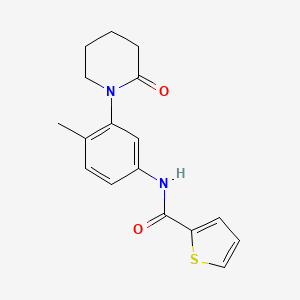

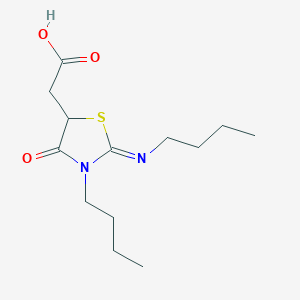
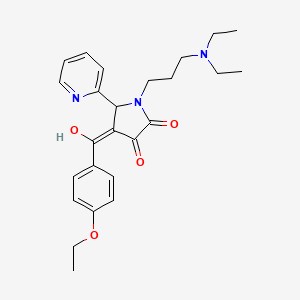
![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2403761.png)
![N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2403762.png)